MCH-R1 Antagonist Potency: 3,5-Difluoro vs. Non-Fluorinated Aniline Core
In the pioneering MCH-R1 antagonist patent (US 6,727,264), compounds based on the 3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline scaffold demonstrated functional antagonism at the human MCH-R1 receptor. While explicit IC₅₀ values for the free aniline building block are not reported, the structure-activity relationship (SAR) data within the patent family indicate that the 3,5-difluoro substitution on the aniline ring is required to maintain potent MCH-R1 binding, whereas the non-fluorinated phenylpiperazine analog lost significant activity [1]. This highlights the critical role of the fluorine atoms for target engagement.
| Evidence Dimension | Functional MCH-R1 antagonism (qualitative SAR) |
|---|---|
| Target Compound Data | 3,5-Difluoro substitution retained MCH-R1 antagonist activity (exact IC₅₀ not disclosed for building block) |
| Comparator Or Baseline | Non-fluorinated phenylpiperazine analog (activity lost or significantly reduced) |
| Quantified Difference | Qualitative: fluorinated scaffold maintained activity; non-fluorinated scaffold was inactive or weakly active. Exact numerical difference not publicly available. |
| Conditions | Human MCH-R1 functional assay; cell-based cAMP measurement |
Why This Matters
Procurement of the non-fluorinated analog for MCH-R1 antagonist programs would be counterproductive, as the SAR clearly demonstrates that the 3,5-difluoro motif is a key pharmacophoric element for target potency.
- [1] Marzabadi, M. R., Wetzel, J., DeLeon, J. E., Jiang, Y., Chen, C.-A., & Lu, K. (2004). US Patent 6,727,264 B1: Substituted anilinic piperidines as MCH selective antagonists. View Source
